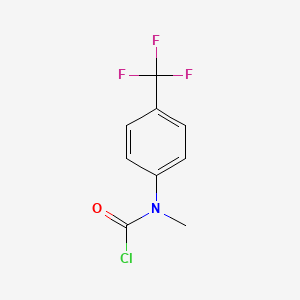
Methyl(4-(trifluoromethyl)phenyl)carbamic chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(4-(trifluoromethyl)phenyl)carbamic chloride is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbamic chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(4-(trifluoromethyl)phenyl)carbamic chloride typically involves the reaction of 4-(trifluoromethyl)aniline with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
4-(trifluoromethyl)aniline+phosgene→Methyl(4-(trifluoromethyl)phenyl)carbamic chloride+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to handle the toxic nature of phosgene safely. The use of alternative reagents, such as triphosgene, can also be considered to minimize hazards.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl(4-(trifluoromethyl)phenyl)carbamic chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding carbamates, ureas, or thiocarbamates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form Methyl(4-(trifluoromethyl)phenyl)carbamic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Toluene, dichloromethane
Catalysts: Bases like pyridine or triethylamine
Major Products:
Carbamates: Formed by reaction with alcohols
Ureas: Formed by reaction with amines
Thiocarbamates: Formed by reaction with thiols
Wissenschaftliche Forschungsanwendungen
Methyl(4-(trifluoromethyl)phenyl)carbamic chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl(4-(trifluoromethyl)phenyl)carbamic chloride involves its ability to react with nucleophiles, forming stable carbamate or urea derivatives. These derivatives can interact with biological targets, such as enzymes, by forming covalent bonds with active site residues, thereby inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
- 4-(Trifluoromethyl)phenylboronic acid
- Methylcarbamic chloride
- Trifluoromethylphenyl isocyanate
Comparison: Methyl(4-(trifluoromethyl)phenyl)carbamic chloride is unique due to the presence of both a trifluoromethyl group and a carbamic chloride moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 4-(trifluoromethyl)phenylboronic acid is primarily used in Suzuki-Miyaura coupling reactions, while Methylcarbamic chloride is a simpler carbamoyl chloride without the trifluoromethyl group, resulting in different reactivity and applications.
Eigenschaften
Molekularformel |
C9H7ClF3NO |
|---|---|
Molekulargewicht |
237.60 g/mol |
IUPAC-Name |
N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride |
InChI |
InChI=1S/C9H7ClF3NO/c1-14(8(10)15)7-4-2-6(3-5-7)9(11,12)13/h2-5H,1H3 |
InChI-Schlüssel |
GTIVZCWEXGXSGT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=C(C=C1)C(F)(F)F)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



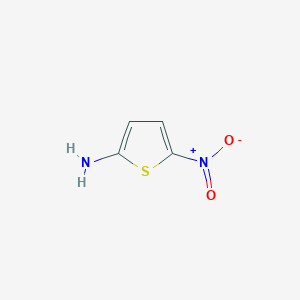
![Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride](/img/structure/B13497566.png)
![5-[[2-Amino-1-(2-phenylethyl)propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13497570.png)
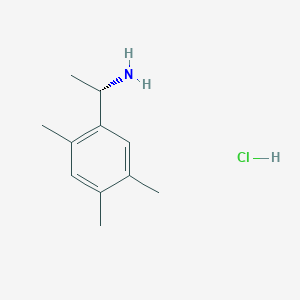
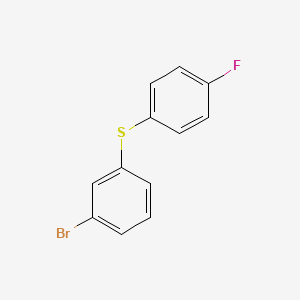
![tert-butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate](/img/structure/B13497589.png)

![Tert-butyl N-[4-(piperazin-1-YL)cyclohexyl]carbamate dihydrochloride](/img/structure/B13497596.png)
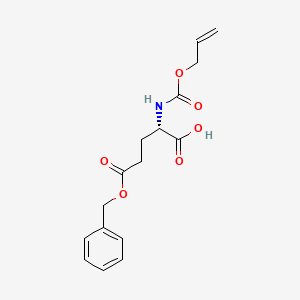

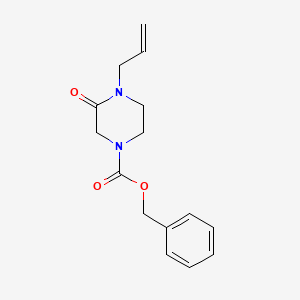

![Benzyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13497629.png)
